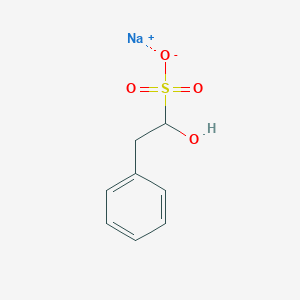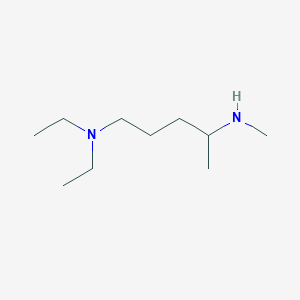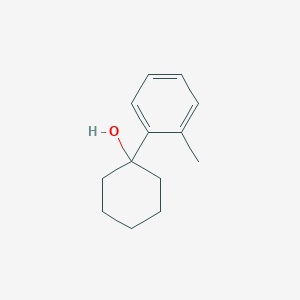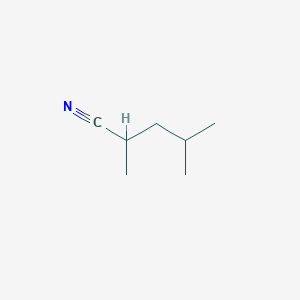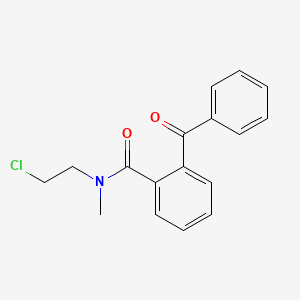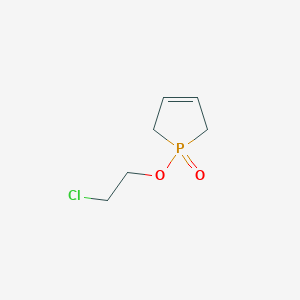
1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one
Overview
Description
1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one is an organophosphorus compound characterized by the presence of a chloroethoxy group attached to a phospholane ring
Preparation Methods
The synthesis of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of 2-chloroethanol with a suitable phosphorus-containing precursor under controlled conditions. One common method includes the use of thionyl chloride as a chlorinating agent, followed by the reaction with a phospholane derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, often with strong nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing products.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with molecular targets through its chloroethoxy group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . The pathways involved often include nucleophilic substitution and hydrolysis reactions.
Comparison with Similar Compounds
1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one can be compared with other similar compounds such as:
2-(2-Chloroethoxy)ethanol: Another chloroethoxy-containing compound used in similar applications.
Bis(2-chloroethyl) ether: Known for its use in organic synthesis and as a solvent.
2-Chloroethyl methyl ether: Used in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Properties
IUPAC Name |
1-(2-chloroethoxy)-2,5-dihydro-1λ5-phosphole 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClO2P/c7-3-4-9-10(8)5-1-2-6-10/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRYLIHGFUNZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



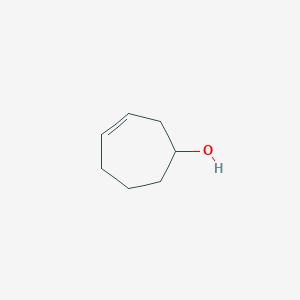
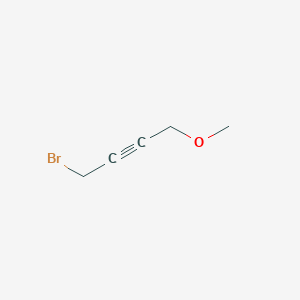
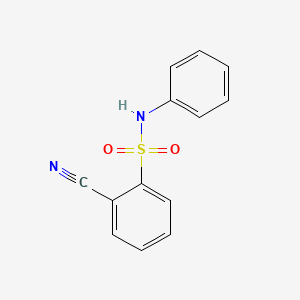
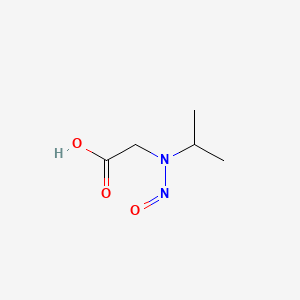

![[(2R,6R)-6-Methyloxan-2-yl]acetic acid](/img/structure/B3386058.png)

